Trichloromethyl 4-nitrophenyl sulfide
Description
Trichloromethyl 4-nitrophenyl sulfide (C₇H₄Cl₃NO₂S) is a sulfur-containing aromatic compound characterized by a 4-nitrophenyl group bonded to a trichloromethyl (-SCCl₃) moiety via a sulfide linkage. Its molecular weight is 306.54 g/mol, as derived from its linear formula . The nitro group (-NO₂) at the para position of the benzene ring imparts strong electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
713-66-6 |
|---|---|
Molecular Formula |
C7H4Cl3NO2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-nitro-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI Key |
PBCJPHDFBOPCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichloromethyl 4-nitrophenyl sulfide typically involves the reaction of 4-nitrophenyl thiol with trichloromethyl reagents under controlled conditions. One common method includes the use of trichloromethyl chloroformate as a reagent, which reacts with 4-nitrophenyl thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trichloromethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The trichloromethyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Pharmaceutical Synthesis :
Trichloromethyl 4-nitrophenyl sulfide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures. -
Synthesis of Sulfenamides :
The compound is utilized in the synthesis of sulfenamides, which are important for introducing sulfur-containing functionalities into organic molecules. These transformations often involve mild reaction conditions, making them suitable for sensitive substrates . -
Formation of Functionalized Heterocycles :
This compound can be employed to synthesize functionalized heterocycles, which are vital in medicinal chemistry. The incorporation of the nitrophenyl group can enhance biological activity or modify pharmacokinetic properties .
Medicinal Chemistry Applications
-
Anticancer Activity :
Compounds derived from this compound have been investigated for their anticancer properties. Studies indicate that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications . -
Antioxidant Properties :
Research has shown that certain derivatives possess antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This property is attributed to the presence of the nitrophenyl group, which can stabilize free radicals . -
Biological Activity :
The compound has been explored for its potential as a bioactive agent, with studies indicating that it may act as an enzyme inhibitor or exhibit antibacterial properties .
Materials Science Applications
-
Organic Semiconductors :
This compound derivatives have been identified as promising candidates for p-type organic semiconductors. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . -
Polymer Chemistry :
The compound can be incorporated into polymer matrices to impart specific functionalities, such as increased thermal stability or enhanced mechanical properties. This application is particularly relevant in the development of advanced materials for industrial use .
Case Study 1: Anticancer Applications
A study investigated the anticancer activity of various derivatives of this compound against human breast cancer cell lines. The results indicated that specific modifications to the nitrophenyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Synthesis of Sulfenamides
In a series of experiments, researchers successfully synthesized several sulfenamides using this compound as a starting material. The yields were high, and the products showed promise as intermediates for further functionalization in organic synthesis.
Mechanism of Action
The mechanism of action of trichloromethyl 4-nitrophenyl sulfide involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights key structural analogs of trichloromethyl 4-nitrophenyl sulfide, emphasizing substituent effects:
Key Observations:
- Electron-Withdrawing Effects: The -NO₂ group in this compound enhances electrophilic reactivity compared to non-nitrated analogs like 4-nitrophenyl phenyl sulfide. This may facilitate nucleophilic substitution or oxidation reactions.
- Trichloromethyl Group : The -SCCl₃ moiety, shared with Captan and triazine-based photoinitiators, is associated with photolytic cleavage, releasing chlorine radicals. This property is exploited in fungicides (Captan) and photopolymerization .
- Application Divergence : While Captan is a commercial fungicide, this compound’s lack of a cyclic imide structure may limit direct biocidal activity. Its smaller aromatic core could favor use as a synthetic intermediate.
Physicochemical and Reactivity Trends
- Stability: Trichloromethyl groups are prone to hydrolysis under basic conditions, a trait observed in Captan and triazine photoinitiators . The nitro group may stabilize the sulfide via resonance, delaying degradation compared to non-nitrated derivatives.
- Solubility: The nitro and trichloromethyl groups enhance lipophilicity, suggesting poor water solubility. This contrasts with sulfonamide derivatives (e.g., 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide), where polar sulfonamide groups improve aqueous compatibility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Trichloromethyl 4-nitrophenyl sulfide, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via nucleophilic substitution between 4-nitrophenylthiol and trichloromethyl halides (e.g., CCl₃Br) under inert conditions. Reaction progress is monitored using thin-layer chromatography (TLC). Purification involves recrystallization from ethanol or column chromatography. Validation employs ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (MS) for molecular ion peaks (e.g., m/z 272.5 for C₇H₄Cl₃NO₂S), and elemental analysis to verify stoichiometry .
Q. How is the structural and electronic configuration of this compound characterized?
- Methodology :
- X-ray crystallography resolves the crystal structure, confirming bond angles and planarity of the nitro-phenyl group.
- UV-Vis spectroscopy identifies absorption bands (e.g., λmax ~300–350 nm) linked to the nitro and sulfide groups.
- Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict reactivity, highlighting the electron-withdrawing nitro group's influence on the trichloromethyl sulfur center .
Advanced Research Questions
Q. What mechanisms explain the reactivity of the trichloromethyl group in radical-mediated reactions?
- Methodology : Under UV light or thermal conditions, the C–S bond homolysis generates trichloromethyl (•CCl₃) and 4-nitrophenylthiol radicals. Electron Spin Resonance (ESR) with spin-trapping agents (e.g., DMPO) detects radical intermediates. Comparative studies with analogs (e.g., methyl sulfides) show enhanced radical stability due to nitro-group conjugation .
Q. How does this compound interact with biological systems, particularly in oxidative stress models?
- Methodology : In vitro assays (e.g., HepG2 cells) assess cytotoxicity via MTT assays , while lipid peroxidation (TBARS method) quantifies oxidative damage. Co-treatment with antioxidants (e.g., NAC) distinguishes direct toxicity from radical-mediated pathways. Contrast with CCl₄ (a known hepatotoxin) shows lower bioactivity due to reduced lipophilicity .
Q. How can conflicting reports on the compound’s stability be reconciled?
- Methodology : Stability studies under varying conditions (pH, light, temperature) use HPLC to track decomposition products. For example, acidic conditions hydrolyze the sulfide to 4-nitrophenol and CCl₃SH, while UV exposure accelerates radical formation. Kinetic modeling (Arrhenius plots) identifies degradation pathways, advising storage in dark, anhydrous environments .
Q. What role does this compound play in photoinitiation or catalysis?
- Methodology : In photopolymerization, the compound acts as a Type I photoinitiator . Time-resolved laser flash photolysis measures triplet-state lifetimes, while photo-DSC monitors curing efficiency. Comparisons with triazine-based photoinitiators (e.g., 4,6-bis(trichloromethyl)-1,3,5-triazine) highlight trade-offs between reactivity and side-product formation .
Data Contradiction Analysis
Q. Why do some studies report high electrophilicity of the sulfide, while others emphasize its inertness in nucleophilic substitutions?
- Resolution : The nitro group’s meta-directing effect reduces electrophilicity at the sulfur center in polar reactions. However, under radical conditions (e.g., with AIBN), the trichloromethyl group participates in chain-transfer reactions. Competitive kinetic experiments (e.g., with thiols vs. alkenes) quantify these divergent pathways .
Experimental Design Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yield by varying solvents (DMF vs. THF), temperatures, and stoichiometry.
- Toxicity Screening : Pair in vitro assays with zebrafish embryo models (FET test) to evaluate developmental toxicity.
- Computational Aids : Leverage molecular docking to predict interactions with enzymes (e.g., cytochrome P450 isoforms) implicated in metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
